Ortho-Substitution Pattern as a Determinant of Lipophilicity: logP Comparison Among Positional Isomers
The ortho-substitution pattern of 2-(3,4-dichlorophenyl)benzonitrile results in a computed logP value of 4.68, which is 0.38 log units lower than the meta-substituted 3-isomer (logP 5.06) and 0.32 log units lower than the para-substituted 4-isomer (XLogP3 5.0) . This difference indicates reduced lipophilicity for the ortho-substituted compound relative to its positional isomers, potentially influencing solubility, membrane permeability, and chromatographic behavior [1].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 4.68 |
| Comparator Or Baseline | 3-isomer: logP 5.06 (ACD/LogP); 4-isomer: XLogP3 5.0 |
| Quantified Difference | ΔlogP = -0.38 vs. 3-isomer; ΔlogP = -0.32 vs. 4-isomer |
| Conditions | Computed values from Fluorochem (target), ChemSpider ACD/LogP (3-isomer), and PubChem XLogP3 (4-isomer) |
Why This Matters
Lower lipophilicity may translate to improved aqueous solubility and distinct chromatographic retention, enabling more predictable sample handling and purification workflows in synthetic chemistry laboratories.
- [1] ChemSpider. 3-(3,4-Dichlorophenyl)benzonitrile, ACD/LogP 5.06. 2025. View Source
